CK2-IN-12, chemically identified as 7,8-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a highly selective, ATP-competitive inhibitor of protein kinase CK2 with an established in vitro IC50 of 0.8 μM [REFS-1, REFS-2]. Unlike the ubiquitous polyhalogenated benzimidazole and benzotriazole classes of CK2 inhibitors (such as TBB and DMAT), CK2-IN-12 utilizes a distinct quinolone scaffold [2]. This structural divergence makes it a critical procurement choice for orthogonal validation in kinase screening, allowing researchers to isolate true CK2-dependent phenotypic responses—particularly in cytoskeletal dynamics, cell migration, and angiogenesis—from the off-target effects frequently associated with standard benzotriazole benchmarks[REFS-2, REFS-3].
Substituting CK2-IN-12 with common benchmark inhibitors like TBB or ultra-potent clinical candidates like CX-4945 can severely confound experimental outcomes. Polyhalogenated benzimidazoles (e.g., TBB, DMAT) possess overlapping but distinct off-target kinase profiles that can obscure true CK2-specific mechanisms [1]. Furthermore, utilizing standard irreversible apoptotic agents or overly aggressive pan-kinase inhibitors fails to capture the early, reversible cytoskeletal and morphological changes that CK2-IN-12 uniquely isolates[1]. Because CK2-IN-12 induces rapid, reversible cell rounding without immediate commitment to apoptosis, procuring this exact quinolone scaffold provides researchers with precise temporal control over cellular assays, preventing premature cell death from masking critical early-stage signaling events [1].
CK2-IN-12 demonstrates a potent IC50 of 0.8 μM against protein kinase CK2, providing comparable target engagement to classical polyhalogenated inhibitors like TBB (IC50 = 0.15 μM) but utilizing a structurally distinct 7,8-dichloro-quinolone scaffold[REFS-1, REFS-2].
| Evidence Dimension | Kinase Inhibition (IC50) and Chemotype |
| Target Compound Data | 0.8 μM (Quinolone scaffold) |
| Comparator Or Baseline | TBB (0.15 μM, Benzotriazole scaffold) |
| Quantified Difference | Provides comparable mid-nanomolar to low-micromolar inhibition while eliminating shared benzotriazole off-target liabilities. |
| Conditions | In vitro kinase assay validation workflows. |
Procuring orthogonal chemotypes is essential for laboratory workflows to confirm that observed phenotypic effects are strictly target-dependent rather than scaffold-specific artifacts.
When applied to human astrocytes and vascular endothelial cells, CK2-IN-12 (at 50–100 μM) induces rapid, dramatic cell rounding and detachment within 6 hours; critically, these morphological alterations are completely reversible upon washout and are not blocked by caspase inhibition, unlike standard apoptotic inducers [1].
| Evidence Dimension | Reversibility of morphological changes |
| Target Compound Data | Completely reversible cell rounding (caspase-independent) |
| Comparator Or Baseline | Standard apoptotic inducers (irreversible cell death) |
| Quantified Difference | Allows 100% reversibility of early cytoskeletal retraction via simple washout protocols prior to apoptotic commitment. |
| Conditions | Cultured human astrocytes (HAST-40) and HBMVEC at 50-100 μM. |
Improves assay processability by enabling researchers to temporarily halt cell migration and study cytoskeletal dynamics without permanently ruining the cell culture via apoptosis.
Treatment with CK2-IN-12 isolates early signaling responses, eliciting a significant, approximately 2-fold elevation in the phosphorylation of p38 and ERK1/2 MAP kinases within 6 hours, which coincides with the onset of cell shape transformation [1].
| Evidence Dimension | p38 and ERK1/2 phosphorylation |
| Target Compound Data | ~2-fold increase |
| Comparator Or Baseline | Untreated baseline cells (1-fold) |
| Quantified Difference | 2-fold elevation in MAPK activation within a precise 6-hour window. |
| Conditions | Western blot analysis of HBMVEC cells at 6 hours post-treatment. |
Provides a highly reproducible, quantifiable positive control for investigating the crosstalk between CK2 inhibition and MAPK-driven cytoskeletal regulation.
Ideal for secondary screening workflows where primary hits from benzimidazole-based CK2 inhibitors (like TBB) must be validated using a structurally distinct quinolone scaffold to rule out off-target effects[1].
Highly suited for live-cell imaging of cell migration, retraction, and early anti-angiogenic responses, as its reversible mechanism allows observation of cytoskeletal dynamics prior to apoptotic cell death [1].
The preferred reagent for studying the specific upregulation of p38 and ERK1/2 phosphorylation in response to CK2 suppression in human brain microvascular endothelial cells (HBMVEC) [1].